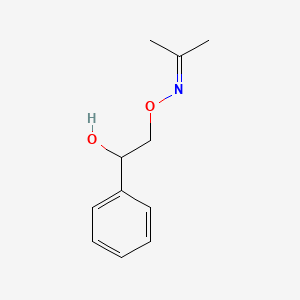
2-Propanone, (beta-hydroxyphenethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, (beta-hydroxyphenethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2-propanone (commonly known as acetone) and features a beta-hydroxyphenethyl group attached to the oxime nitrogen. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, (beta-hydroxyphenethyl)oxime typically involves the reaction of 2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve hydroxylamine hydrochloride in water.
- Add sodium hydroxide to the solution to liberate free hydroxylamine.
- Introduce 2-propanone to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Purification steps such as recrystallization or distillation may be employed to achieve high-purity oxime.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, (beta-hydroxyphenethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted oximes or amides.
Scientific Research Applications
2-Propanone, (beta-hydroxyphenethyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, (beta-hydroxyphenethyl)oxime involves its interaction with molecular targets through its oxime functional group. The oxime can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo tautomerization, which affects its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Propanone, (beta-hydroxyphenethyl)oxime can be compared with other oximes such as:
Acetone oxime: Similar in structure but lacks the beta-hydroxyphenethyl group.
Benzaldoxime: Derived from benzaldehyde, differing in the aromatic ring structure.
Cyclohexanone oxime: Derived from cyclohexanone, differing in the cyclic structure.
The uniqueness of this compound lies in its beta-hydroxyphenethyl group, which imparts distinct chemical properties and reactivity compared to other oximes.
Properties
CAS No. |
73826-09-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-phenyl-2-(propan-2-ylideneamino)oxyethanol |
InChI |
InChI=1S/C11H15NO2/c1-9(2)12-14-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8H2,1-2H3 |
InChI Key |
VTTGYMYSMCCTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(C1=CC=CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















